molecular formula C6H9N7O3 B145131 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct CAS No. 131467-87-3

4-Hydrazino-7-nitro-benzofurazan hydrazine adduct

Cat. No.: B145131
CAS No.: 131467-87-3
M. Wt: 227.18 g/mol
InChI Key: BLIOAKMSUDUCKB-UHFFFAOYSA-N
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Description

4-Hydrazino-7-nitro-benzofurazan hydrazine adduct, also known as NBD-H, is a fluorescent reagent used for protein labeling . It has an empirical formula of C6H5N5O3·NH2NH2 and a molecular weight of 227.18 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string NN.NNc1ccc(N+=O)c2nonc12 . This indicates that the molecule contains a benzofurazan ring with a nitro group at the 7-position and a hydrazino group at the 4-position, along with an additional hydrazine group.


Chemical Reactions Analysis

This compound is used as a fluorescent reagent for protein labeling . It is particularly useful for the detection of aliphatic aldehydes .


Physical and Chemical Properties Analysis

The compound exhibits fluorescence with an excitation wavelength (λex) of 445 nm and an emission wavelength (λem) of 522 nm in chloroform after derivatization with formaldehyde . It is suitable for fluorescence and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Analytical Chemistry Applications

In analytical chemistry, 4-hydrazino-7-nitrobenzofurazan (HNB) derivatives are employed for the detection and quantification of unsaturated aldehydes and ketones. Schulte-Ladbeck et al. (2001) discussed the use of N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) as an alternative reagent for quantifying unsaturated carbonyls, overcoming some limitations of the traditional 2,4-dinitrophenylhydrazine (DNPH) method. The study highlighted the formation of stable, quantifiable adducts with unsaturated carbonyls, demonstrating MNBDH's potential for environmental monitoring and analytical applications Schulte-Ladbeck, R., Lindahl, R., Levin, J., & Karst, U. (2001). Journal of environmental monitoring : JEM.

Organic Synthesis

In the realm of organic synthesis, 4-hydrazino-7-nitrobenzofurazan hydrazine adducts serve as intermediates for synthesizing complex molecules. Alheety (2019) explored the synthesis of benzoxazole derivatives through reactions involving hydrazine, highlighting the role of hydrazino adducts in constructing heterocyclic compounds with potential antimicrobial activity. This research underscores the utility of hydrazino adducts in the synthesis of new molecules with potential applications in medicine and materials science Alheety, N. F. (2019). Baghdad Science Journal.

Properties

IUPAC Name

hydrazine;(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O3.H4N2/c7-8-3-1-2-4(11(12)13)6-5(3)9-14-10-6;1-2/h1-2,8H,7H2;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIOAKMSUDUCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NN.NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584942
Record name Hydrazine--4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131467-87-3
Record name 2,1,3-Benzoxadiazole, 4-hydrazinyl-7-nitro-, compd. with hydrazine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131467-87-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine--4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct
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